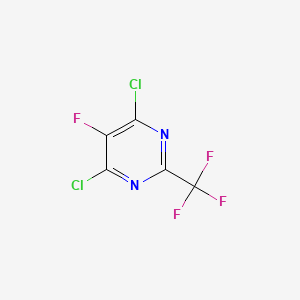

4,6-Dichloro-5-fluoro-2-(trifluoromethyl)pyrimidine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4,6-Dichloro-5-fluoro-2-(trifluoromethyl)pyrimidine is a heterocyclic compound that contains both chlorine and fluorine atoms, as well as a trifluoromethyl group

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dichloro-5-fluoro-2-(trifluoromethyl)pyrimidine typically involves the following steps:

Starting Material: The synthesis often begins with 2-amino-4,6-dichloropyrimidine.

Trifluoromethylation: The trifluoromethyl group is introduced using a reagent like trifluoromethyl iodide (CF₃I) in the presence of a base and a catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions are crucial for large-scale production.

化学反应分析

Types of Reactions

4,6-Dichloro-5-fluoro-2-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Suzuki-Miyaura Coupling: This compound can participate in cross-coupling reactions with boronic acids in the presence of a palladium catalyst.

Oxidation and Reduction: While less common, the compound can undergo oxidation or reduction under specific conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Suzuki-Miyaura Coupling: Boronic acids, palladium acetate (Pd(OAc)₂), and triphenylphosphine (PPh₃) in a solvent like tetrahydrofuran (THF).

Major Products

Nucleophilic Substitution: Substituted pyrimidines with various functional groups.

Suzuki-Miyaura Coupling:

科学研究应用

Pharmaceutical Applications

Intermediate in Drug Synthesis

4,6-Dichloro-5-fluoro-2-(trifluoromethyl)pyrimidine serves as a crucial intermediate in the synthesis of several pharmaceutical compounds, particularly those targeting cancer and viral infections. Its structural characteristics enable it to interact effectively with biological targets, enhancing the efficacy of derived drugs.

Mechanism of Action

The compound acts as an anti-metabolic agent by mimicking cellular metabolites, inhibiting enzymes involved in DNA and RNA synthesis. This mechanism disrupts the cell cycle, thereby preventing the proliferation of cancer cells.

Case Studies

- Antitumor Activity : In a study involving BALB/c nude mice inoculated with MDA-MB-231 breast cancer cells, treatment with this compound resulted in significant inhibition of lung metastasis over a 30-day period compared to standard treatments.

- Structure-Activity Relationship (SAR) : Research indicates that the presence of trifluoromethyl and dichloro groups enhances binding affinity to molecular targets related to tumor growth and viral replication.

Agrochemical Applications

Development of Crop Protection Agents

The compound is utilized in the synthesis of agrochemicals, particularly herbicides and fungicides. Its fluorinated structure contributes to improved bioactivity and metabolic stability, making it effective against various pests and pathogens.

Biological Activity

Studies have demonstrated that derivatives of this compound exhibit significant antifungal properties, outperforming traditional fungicides like Fluconazole against strains such as Candida albicans .

Materials Science Applications

Synthesis of Advanced Materials

In materials science, this compound is explored for its potential in creating advanced materials with unique electronic and optical properties. The incorporation of fluorinated groups can enhance the performance characteristics of these materials.

作用机制

The mechanism of action of 4,6-Dichloro-5-fluoro-2-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets:

相似化合物的比较

Similar Compounds

2,4-Dichloro-5-fluoropyrimidine: Similar structure but lacks the trifluoromethyl group.

2,4,6-Trichloro-5-fluoropyrimidine: Contains an additional chlorine atom.

2,4-Dichloro-5-(trifluoromethyl)pyrimidine: Similar but lacks the fluorine atom at the 5-position.

Uniqueness

4,6-Dichloro-5-fluoro-2-(trifluoromethyl)pyrimidine is unique due to the presence of both fluorine and trifluoromethyl groups, which impart distinct electronic properties and reactivity. This makes it particularly valuable in the synthesis of complex molecules with specific biological activities.

生物活性

4,6-Dichloro-5-fluoro-2-(trifluoromethyl)pyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by the presence of multiple halogen substituents, which can significantly influence its pharmacological properties. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- IUPAC Name : this compound

- CAS Number : 96819-55-5

- Molecular Formula : C7Cl2F4N3

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. Its mechanism of action involves:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in cell proliferation and survival pathways, particularly in cancer cells.

- Antiviral Activity : Research indicates that it may exhibit antiviral properties by disrupting viral replication processes.

Anticancer Properties

Studies have demonstrated that this compound possesses significant anticancer activity. For example, it has been evaluated against various cancer cell lines, showing potent inhibitory effects on cell proliferation.

The compound exhibited a selectivity index favoring cancer cells over non-cancerous cells, indicating potential for targeted cancer therapy.

Antiviral Activity

In vitro studies have reported that this pyrimidine derivative displays antiviral activity against influenza viruses. It was found to reduce viral load significantly in infected models, suggesting its potential as an antiviral agent.

Case Studies and Research Findings

-

Antitumor Activity in Animal Models :

A study highlighted the efficacy of this compound in a BALB/c nude mouse model inoculated with MDA-MB-231 cells. The compound was administered over a period of 30 days, resulting in significant inhibition of lung metastasis compared to known treatments like TAE226 . -

Structure-Activity Relationship (SAR) :

Research focusing on SAR has revealed that the presence of trifluoromethyl and dichloro groups enhances the compound's binding affinity to specific molecular targets involved in tumor growth and viral replication . -

Safety Profile Assessment :

Toxicity studies indicate that the compound has a favorable safety profile at therapeutic doses, with subacute toxicity studies showing no significant adverse effects in healthy mice at doses up to 40 mg/kg .

属性

IUPAC Name |

4,6-dichloro-5-fluoro-2-(trifluoromethyl)pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5Cl2F4N2/c6-2-1(8)3(7)13-4(12-2)5(9,10)11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLRZQFAZUSRNRR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(N=C(N=C1Cl)C(F)(F)F)Cl)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5Cl2F4N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.96 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。